molecular formula C15H17NO2 B13575705 tert-Butyl 3-amino-2-naphthoate

tert-Butyl 3-amino-2-naphthoate

Cat. No.: B13575705
M. Wt: 243.30 g/mol
InChI Key: PXDRBPYDJKXHFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-amino-2-naphthoate is a naphthoic acid derivative featuring a tert-butyl ester group and an amino substituent at the 3-position of the naphthalene ring.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 3-aminonaphthalene-2-carboxylate

InChI

InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)12-8-10-6-4-5-7-11(10)9-13(12)16/h4-9H,16H2,1-3H3

InChI Key

PXDRBPYDJKXHFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=CC=CC=C2C=C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-aminonaphthalene-2-carboxylate typically involves the esterification of 3-aminonaphthalene-2-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

3-Aminonaphthalene-2-carboxylic acid+tert-Butyl alcoholAcid catalysttert-Butyl 3-aminonaphthalene-2-carboxylate+Water\text{3-Aminonaphthalene-2-carboxylic acid} + \text{tert-Butyl alcohol} \xrightarrow{\text{Acid catalyst}} \text{tert-Butyl 3-aminonaphthalene-2-carboxylate} + \text{Water} 3-Aminonaphthalene-2-carboxylic acid+tert-Butyl alcoholAcid catalyst​tert-Butyl 3-aminonaphthalene-2-carboxylate+Water

Industrial Production Methods: In an industrial setting, the synthesis may be carried out in a continuous flow reactor to enhance efficiency and yield. The use of flow microreactors has been shown to be a sustainable and efficient method for the production of tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-aminonaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Nitro derivatives of the naphthalene ring.

    Reduction: tert-Butyl 3-aminonaphthalene-2-methanol.

    Substitution: N-substituted derivatives of tert-butyl 3-aminonaphthalene-2-carboxylate.

Scientific Research Applications

Chemistry: tert-Butyl 3-aminonaphthalene-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine:

Industry: In the materials science field, tert-butyl 3-aminonaphthalene-2-carboxylate is used in the production of polymers and other advanced materials. Its unique chemical properties can enhance the performance of these materials in various applications .

Mechanism of Action

The mechanism by which tert-butyl 3-aminonaphthalene-2-carboxylate exerts its effects depends on its specific application. In organic synthesis, the tert-butyl group can act as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

tert-Butyl-(2S,3S)-3-Amino-2-hydroxybutanoate

  • Backbone: Aliphatic hydroxybutanoate vs. aromatic naphthoate in tert-Butyl 3-amino-2-naphthoate.
  • Applications : Aliphatic derivatives like this are often employed in peptide synthesis, whereas aromatic naphthoates may serve as intermediates for dyes or bioactive molecules due to their extended conjugation .

Isorhamnetin-3-O-glycoside (from Z. fabago)

  • Backbone: Flavonoid glycoside vs. naphthoate ester.
  • Reactivity : The glycoside’s hydroxyl and sugar moieties confer high polarity and hydrogen-bonding capacity, contrasting with the tert-butyl group’s hydrophobicity.
  • Biological Relevance: Flavonoids like Isorhamnetin-3-O-glycoside are studied for antioxidant activity, while tert-butyl amino esters are more commonly explored for drug delivery or catalytic applications .

Physicochemical and Spectroscopic Comparisons

While direct data for this compound are absent in the provided evidence, the following inferences can be made based on analogous compounds:

Property This compound (Inferred) tert-Butyl-(2S,3S)-3-Amino-2-hydroxybutanoate Isorhamnetin-3-O-glycoside
Solubility Low (aromatic, tert-butyl) Moderate (aliphatic, hydroxyl) High (polar glycoside)
UV-Vis Absorption ~250–300 nm (naphthalene π→π*) ~210 nm (ester/amide transitions) ~260–360 nm (flavonoid)
NMR Shifts (¹H/¹³C) Aromatic protons: δ 7.5–8.5 ppm Hydroxy/amino protons: δ 1.5–3.5 ppm Sugar protons: δ 3.0–5.5 ppm

Reactivity and Stability

  • This compound: The tert-butyl group likely imparts steric protection to the ester, reducing hydrolysis rates compared to methyl or ethyl esters. The amino group may participate in hydrogen bonding or serve as a site for further functionalization (e.g., acylation).
  • Contrast with Aliphatic Analogues: The absence of an aromatic system in tert-Butyl-(2S,3S)-3-Amino-2-hydroxybutanoate results in faster ester hydrolysis under acidic conditions and greater conformational flexibility .

Research Findings and Methodological Considerations

Spectroscopic Characterization

Studies on analogous compounds (e.g., Isorhamnetin-3-O-glycoside) highlight the utility of NMR and UV spectroscopy for structural elucidation. For this compound, ¹H-NMR would resolve aromatic protons and tert-butyl singlet (δ ~1.3 ppm), while ¹³C-NMR would confirm ester carbonyl (δ ~165–175 ppm) and quaternary carbons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.